molecular formula C13H11NO3 B6387089 4-(3-(Hydroxymethyl)phenyl)picolinic acid CAS No. 1255638-69-7

4-(3-(Hydroxymethyl)phenyl)picolinic acid

Cat. No.: B6387089
CAS No.: 1255638-69-7
M. Wt: 229.23 g/mol
InChI Key: BRMFQXAUARODTH-UHFFFAOYSA-N
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Description

4-(3-(Hydroxymethyl)phenyl)picolinic acid is a chemical compound that belongs to the class of picolinic acids It is characterized by the presence of a hydroxymethyl group attached to a phenyl ring, which is further connected to a picolinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Hydroxymethyl)phenyl)picolinic acid can be achieved through several synthetic routes. One common method involves the hydrothermal self-assembly of metal-organic frameworks using 4-(3-carboxyphenyl)picolinic acid as a building block . This process typically involves the reaction of metal chlorides with 4-(3-carboxyphenyl)picolinic acid in the presence of N-donor ancillary ligands such as 2,2’-bipyridine or 1,10-phenanthroline under hydrothermal conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions, purification processes, and quality control, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

4-(3-(Hydroxymethyl)phenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield 4-(3-carboxyphenyl)picolinic acid, while reduction could produce this compound derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 4-(3-(Hydroxymethyl)phenyl)picolinic acid involves its interaction with molecular targets such as zinc finger proteins. By binding to these proteins, the compound can alter their structure and disrupt their function, leading to various biological effects . This mechanism is particularly relevant in the context of its potential antiviral and immunomodulatory activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-(Hydroxymethyl)phenyl)picolinic acid is unique due to the specific positioning of the hydroxymethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

4-[3-(hydroxymethyl)phenyl]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-8-9-2-1-3-10(6-9)11-4-5-14-12(7-11)13(16)17/h1-7,15H,8H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMFQXAUARODTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=NC=C2)C(=O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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